[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone
Overview
Description
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperazine moiety, and a pyrimidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The piperazine moiety is then attached, and finally, the pyrimidine ring is incorporated. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters, including temperature, pressure, and reaction time. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Fluorophenyl)piperazino]methanone
- [4-Methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone
Uniqueness
Compared to similar compounds, [2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-pyrimidinyl)piperazino]methanone stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c1-13-16(27-17(23-13)14-3-5-15(20)6-4-14)18(26)24-9-11-25(12-10-24)19-21-7-2-8-22-19/h2-8H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSIGGGXAQVTFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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